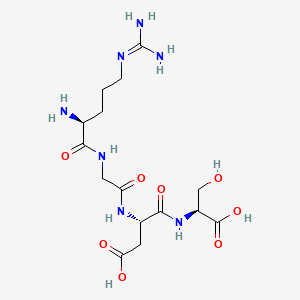

Arg-gly-asp-ser

概要

説明

RGDS ペプチドは、アルギニン、グリシン、アスパラギン酸、セリンからなる合成ペプチド配列です。これは、多くの細胞外マトリックスおよび血漿タンパク質に見られる細胞接着モチーフである、天然に存在する RGD ペプチドに由来しています。 RGDS ペプチドは、細胞表面のインテグリン受容体に結合する能力で知られており、特にがん治療や組織工学における様々なバイオメディカルアプリケーションにおいて貴重なツールとなっています .

作用機序

RGDS ペプチドは、細胞表面のインテグリン受容体に結合することによって、その効果を発揮します。インテグリンは、細胞-細胞および細胞-細胞外マトリックス相互作用を仲介する膜貫通受容体です。RGDS ペプチドがインテグリンに結合すると、細胞接着、遊走、増殖、生存など、様々な細胞プロセスを調節する細胞内シグナル伝達経路が活性化されます。 このメカニズムは、特に、ペプチドが腫瘍細胞を標的としてその増殖を阻害できる、がん治療において重要です .

生化学分析

Biochemical Properties

Arg-Gly-Asp-Ser interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the function of integrin receptors . It also binds directly and specifically to pro-caspase-8, pro-caspase-9, and pro-caspase-3 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting cell adhesion on a wide range of substrates . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to integrin receptors, inhibiting their function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

準備方法

合成経路と反応条件

RGDS ペプチドの合成は、通常、ペプチド生産に広く用いられている固相ペプチド合成 (SPPS) を伴います。このプロセスは、C 末端アミノ酸 (セリン) を固体樹脂支持体に取り付けることから始まります。次に、カップリング反応によって保護されたアミノ酸 (アスパラギン酸、グリシン、アルギニン) を順番に添加することで、ペプチド鎖を伸長させます。各カップリングステップの後、脱保護を行って保護基を除去し、次のアミノ酸を添加できるようにします。 最終的なペプチドは、樹脂から切断され、高速液体クロマトグラフィー (HPLC) を用いて精製されます .

工業生産方法

RGDS ペプチドの工業生産は、実験室規模の合成と同様の原理に従いますが、規模が大きくなります。自動ペプチド合成装置は、プロセスを合理化し、高収率と純度を確保するために、頻繁に用いられます。 調製用 HPLC などの高度な精製技術の使用により、最終製品の品質がさらに向上します .

化学反応の分析

反応の種類

RGDS ペプチドは、次のような様々な化学反応を受けることができます。

酸化: ペプチドは、存在する場合、システイン残基間にジスルフィド結合を形成するために酸化される可能性があります。

還元: ジスルフィド結合は、遊離のチオール基に還元される可能性があります。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素を酸化剤として使用することができます。

還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP) は、一般的な還元剤です。

生成される主要な生成物

これらの反応から生成される主要な生成物は、ペプチドに対して行われた特定の修飾によって異なります。 たとえば、酸化は、ジスルフィド結合した二量体の形成につながる可能性がありますが、置換反応は、官能基が変更されたペプチドを生み出す可能性があります .

科学的研究の応用

RGDS ペプチドは、次のような幅広い科学研究アプリケーションを持っています。

化学: ペプチド合成や修飾技術を研究するためのモデルペプチドとして使用されます。

生物学: 細胞接着研究で、細胞-マトリックス相互作用を調査するために使用されます。

医学: 特にがん治療において、腫瘍細胞のインテグリン受容体に結合する能力により、標的薬物送達システムで使用されます。

類似化合物との比較

類似化合物

RGD ペプチド: RGDS の由来となる親ペプチド。セリン残基を欠いているが、類似のインテグリン結合特性を保持しています。

iRGD ペプチド: 腫瘍細胞に浸透し、治療薬をより効果的に送達できる、RGD ペプチドの内部移行型変異体。

RGD 修飾ペプチド: 標的化能力を強化するために、RGD モチーフで修飾された様々なペプチド

RGDS ペプチドの独自性

RGDS ペプチドは、セリン残基の存在により、溶解性と安定性が向上するため、ユニークです。 この修飾により、親ペプチドである RGD ペプチドと比べて、バイオメディカル研究と治療における用途がより多様になります .

生物活性

Arg-Gly-Asp-Ser (RGDS) is a peptide sequence that plays a crucial role in cell adhesion and signaling through its interaction with integrins, a family of cell surface receptors. This sequence is derived from the extracellular matrix proteins and has been extensively studied for its biological activities, particularly in the context of cell adhesion, migration, and proliferation. The following sections detail the biological activity of RGDS, supported by research findings, tables summarizing key data, and case studies.

RGDS interacts primarily with integrins, facilitating cell adhesion to the extracellular matrix (ECM). The binding of RGDS to integrins initiates a cascade of intracellular signaling pathways that influence various cellular functions. The biological activity of RGDS can be attributed to its ability to mimic ECM proteins, thus influencing cell behavior in physiological and pathological contexts.

Key Mechanisms:

- Cell Adhesion : RGDS promotes adhesion of various cell types, including fibroblasts and endothelial cells, by binding to integrin receptors such as αvβ3 and α5β1.

- Cell Migration : By enhancing adhesion, RGDS also facilitates cell migration, which is critical during wound healing and tissue regeneration.

- Signal Transduction : The engagement of integrins by RGDS activates signaling pathways that regulate cell survival, proliferation, and differentiation.

1. Structural Insights

Studies using NMR spectroscopy have shown that RGDS can adopt specific secondary structures in solution that are essential for its biological function. For instance, RGDS forms a type II beta-turn at physiological pH, which is critical for its interaction with integrins .

2. In Vitro Studies

In vitro experiments have demonstrated that RGDS enhances the adhesion of NIH/3T3 cells significantly compared to controls. As shown in Table 1, the relative cell adhesion ratio on RGDS-coated surfaces was 2.5-fold higher than on surfaces without the peptide .

| Peptide Sequence | Relative Cell Adhesion Ratio |

|---|---|

| RGDS | 2.5 |

| Control | 1.0 |

3. Case Studies

Case Study 1: Thrombolytic Activity

A study evaluated the thrombolytic potency of a complex formed with UK/PD-RGDS (urokinase-functionalized with RGDS). The results indicated that this complex exhibited enhanced thrombolytic activity compared to unmodified urokinase, demonstrating the potential of RGDS in therapeutic applications for clot dissolution .

Case Study 2: Glioblastoma Treatment

In another study focusing on glioblastoma, hydrogels functionalized with RGDS were developed to disrupt fibronectin-mediated interactions between tumor cells and the ECM. The RGDS-functionalized hydrogels not only facilitated cell apoptosis but also showed cytotoxic effects independent of drug incorporation . This highlights the potential use of RGDS in targeting tumor microenvironments.

Tissue Engineering

RGDS peptides are widely utilized in tissue engineering as scaffolds to enhance cell attachment and proliferation. By incorporating RGDS into biomaterials, researchers aim to create more effective scaffolds for regenerative medicine.

Cancer Therapy

The ability of RGDS to disrupt tumor cell adhesion presents opportunities for developing novel cancer therapies. By inhibiting integrin-mediated interactions, RGDS can potentially reduce metastasis and improve treatment efficacy.

特性

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRFRJQMBSBXGO-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920002 | |

| Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91037-65-9 | |

| Record name | Arginyl-glycyl-aspartyl-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIBRONECTIN TETRAPEPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC6UDA2MFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The primary target of RGDS is a family of cell surface receptors called integrins [, , , , ]. These receptors are transmembrane proteins that mediate cell-to-cell and cell-to-extracellular matrix interactions.

ANone: Binding of RGDS to integrins triggers a cascade of intracellular signaling events that regulate various cellular processes, including:

- Cell adhesion: RGDS promotes cell attachment to extracellular matrix proteins like fibronectin and vitronectin [, , , , ]. This interaction is crucial for cell anchorage, spreading, and migration.

- Cell migration: RGDS plays a vital role in cell movement by providing traction points for cells to adhere to and migrate along the extracellular matrix [, , ]. This process is essential for wound healing, tissue development, and immune response.

- Focal adhesion formation: RGDS binding to integrins promotes the formation of focal adhesions, which are specialized structures that link the extracellular matrix to the intracellular cytoskeleton [, ]. Focal adhesions are crucial for cell signaling, mechanotransduction, and force generation.

- Cell signaling: Integrin engagement by RGDS activates intracellular signaling pathways, such as focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways [, ]. These pathways regulate gene expression, cell proliferation, differentiation, and survival.

ANone: The molecular formula of RGDS is C14H26N6O7. It has a molecular weight of 390.4 g/mol.

A: NMR studies have been conducted on cyclic analogs of RGDS, revealing preferred conformations and providing insights into structure-activity relationships []. These studies often employ high-field 1H NMR techniques and computational methods to determine the three-dimensional structure and dynamics of the peptide.

ANone: Modifications to the RGDS sequence can significantly influence its activity:

- Flanking residues: The amino acids surrounding the core RGDS sequence can modulate its affinity for integrins [, , ]. For example, the addition of a proline residue after the serine can enhance binding to certain integrins.

- Cyclization: Forming cyclic peptides by linking the N- and C-termini can increase potency and stability compared to linear RGDS [, ]. This is because cyclization restricts the conformational flexibility of the peptide, potentially leading to a more favorable binding conformation.

- N-terminal modifications: Acetylation or other modifications at the N-terminus can enhance stability and improve pharmacokinetic properties [, ]. These modifications can protect the peptide from enzymatic degradation and enhance its bioavailability.

- D-amino acid substitutions: Replacing L-amino acids with their D-isomers can increase resistance to proteolysis and improve stability [, ]. D-amino acids are less prone to cleavage by proteases, thus prolonging the peptide's half-life in vivo.

ANone: Various in vitro assays are employed to assess the biological effects of RGDS, including:

- Cell adhesion assays: Quantifying the number of cells adhering to RGDS-coated surfaces provides insights into its ability to promote cell attachment [, , ].

- Cell migration assays: Scratch assays or transwell migration assays measure the ability of cells to move across a barrier in the presence or absence of RGDS [, ].

- Proliferation assays: Measuring cell growth and division in response to RGDS treatment helps determine its effects on cell proliferation [, , ].

- Apoptosis assays: Evaluating cell death markers, such as caspase activation and DNA fragmentation, can reveal the pro-apoptotic or anti-apoptotic effects of RGDS [, ].

ANone: Yes, RGDS has been tested in various animal models to evaluate its therapeutic potential:

- Tumor metastasis models: RGDS and its analogs have shown promise in inhibiting tumor metastasis in animal models by interfering with tumor cell adhesion and extravasation [, , ].

- Wound healing models: The ability of RGDS to promote cell migration and matrix deposition makes it a potential candidate for wound healing applications [].

- Thrombosis models: RGDS can interfere with platelet aggregation, suggesting its potential as an antithrombotic agent [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。